(+)-Terpinen-4-ol

Description

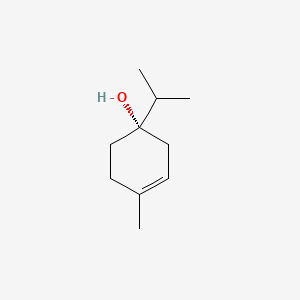

Structure

3D Structure

Properties

IUPAC Name |

(1S)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYLYDPHFGVWKC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@](CC1)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

211.00 to 213.00 °C. @ 760.00 mm Hg | |

| Record name | (S)-p-Menth-1-en-4-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2438-10-0 | |

| Record name | (+)-Terpinen-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Terpineol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Terpinen-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERPINEOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZK34LN80N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-p-Menth-1-en-4-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to (+)-Terpinen-4-ol: Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Terpinen-4-ol is a monoterpenoid alcohol that stands as a significant bioactive compound within the essential oils of numerous aromatic plants.[1] It is a primary constituent of tea tree oil, derived from Melaleuca alternifolia, and is recognized for its broad-spectrum antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] This guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis pathways, and detailed experimental protocols relevant to its study.

Natural Sources of this compound

This compound is found in a wide variety of plant species. The concentration of this compound can vary significantly based on the plant's genetics, geographical location, climate, and harvesting time. The most prominent source is the essential oil of Melaleuca alternifolia (Tea Tree), where it is the principal bioactive component.[4][5] Other notable sources include various species of Eucalyptus, Lavandula (lavender), and Thymus (thyme).[2][5]

Quantitative Analysis of this compound in Various Essential Oils

The following table summarizes the concentration of this compound found in the essential oils of several plant species.

| Plant Species | Plant Part | Essential Oil Yield (%) | This compound Concentration (%) | Reference |

| Melaleuca alternifolia | Leaves & Twigs | 1.0 - 2.5 | 30.0 - 48.0 | [1] |

| Melaleuca alternifolia (raw oil) | Leaves & Branches | Not Specified | 39.23 | [6] |

| Thymus vulgaris | Leaves & Flowers | 0.8 - 2.6 | ~33.34 | [5] |

| Lavandula angustifolia | Flowers | 0.5 - 1.5 | 0.1 - 6.4 | [5] |

| Eucalyptus globulus | Leaves | 1.0 - 3.5 | 0.1 - 2.0 | [2] |

| Origanum vulgare | Leaves | 0.1 - 1.0 | 0.5 - 5.0 | [1] |

| Juniperus communis | Berries | 0.5 - 2.0 | Present (qualitative) | [7] |

Biosynthesis of this compound

The biosynthesis of this compound, like all monoterpenes in plants, originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids.[8][9][10] This pathway synthesizes the five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[8][9][10]

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway begins with the condensation of pyruvate and D-glyceraldehyde 3-phosphate.[8][9] A series of enzymatic reactions then leads to the formation of IPP and DMAPP.[8][9][10]

-

DXS (1-deoxy-D-xylulose-5-phosphate synthase): Catalyzes the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP).[10][11]

-

DXR (DXP reductoisomerase): Converts DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP).[10]

-

IspD (MEP cytidylyltransferase): Activates MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).[9][10]

-

IspE (CDP-ME kinase): Phosphorylates CDP-ME to 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-MEP).[10]

-

IspF (MECP synthase): Cyclizes CDP-MEP to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).[10][11]

-

IspG (HMBPP synthase): Reduces and opens the ring of MEcPP to form (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP).[9][11]

-

IspH (HMBPP reductase): Converts HMBPP to a mixture of IPP and DMAPP.[9][11]

Formation of Geranyl Diphosphate (GPP)

Geranyl diphosphate synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 precursor, geranyl diphosphate (GPP).[8][12]

Cyclization to this compound

The final step in the biosynthesis is the cyclization of GPP, which is catalyzed by a specific monoterpene synthase. In the case of this compound, a this compound synthase is responsible for this conversion. The reaction involves the ionization of GPP to a geranyl cation, which then undergoes a series of cyclizations and rearrangements. The reaction is terminated by the addition of a water molecule to form the alcohol.[13][14]

References

- 1. ijpjournal.com [ijpjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. Terpinen-4-ol - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Multifaceted MEP Pathway: Towards New Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Bifunctional Geranyl and Geranylgeranyl Diphosphate Synthase Is Involved in Terpene Oleoresin Formation in Picea abies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Physicochemical properties of (+)-Terpinen-4-ol

An In-depth Technical Guide to the Physicochemical Properties of (+)-Terpinen-4-ol

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a bioactive monoterpenoid of significant interest in pharmaceutical and scientific research. The document details quantitative physical and chemical data, outlines the experimental protocols for their determination, and visualizes key biological pathways and analytical workflows.

Introduction

This compound is a naturally occurring tertiary monocyclic terpene alcohol and the primary bioactive constituent of Tea Tree Oil (TTO), derived from the Australian plant Melaleuca alternifolia.[1] It is responsible for the oil's notable antimicrobial and anti-inflammatory properties.[1] Due to its broad-spectrum biological activity, this compound is the subject of extensive research for its potential therapeutic applications, ranging from dermatology to the management of inflammatory conditions.[1] This guide serves as a technical resource, consolidating its key physicochemical characteristics to support research and development efforts.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These parameters are critical for formulation development, quality control, and understanding its pharmacokinetic and pharmacodynamic behavior.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [2][3][4][5] |

| Molecular Weight | 154.25 g/mol | [1][2][3][6][7] |

| Appearance | Colorless to pale yellow, oily liquid | [6][7] |

| Odor | Pine-like, woody, musty, peppery | [4][6][7] |

| Boiling Point | 209 - 212 °C (at 760 mmHg) | [1][2][6][8][9] |

| Melting Point | -66 °C | [2] |

| Density | 0.926 - 0.934 g/cm³ (at 20 °C) | [4][6][7][10] |

| Refractive Index (n_D²⁰) | 1.4760 - 1.4800 | [4][7][8][10] |

| Specific Optical Rotation | +24.5° to +25.2° (at 11-20 °C, neat or in solution) | [7] |

| Water Solubility | 387 mg/L (at 25 °C) | [6][10] |

| Solubility in Solvents | Soluble in ethanol, oils, chloroform; slightly soluble in methanol | [9][11][12] |

| LogP (Octanol/Water) | 2.54 - 3.26 | [1][6][11] |

| pKa | ~14.94 (Predicted) | [9][12] |

| Vapor Pressure | 0.04 - 0.048 mmHg (at 25 °C) | [6][11] |

| Flash Point | 79 - 83 °C (Closed Cup) | [3][7][8][10][11] |

Experimental Protocols

The determination of the physicochemical properties listed above requires standardized experimental procedures. The following sections detail the methodologies for measuring key parameters.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure liquid component like this compound, a simple distillation is a standard method for its determination.

-

Apparatus: Round-bottom flask, heating mantle, distillation head, condenser, receiving flask, and a calibrated thermometer.

-

Procedure:

-

A sample of purified this compound is placed in the round-bottom flask with boiling chips.

-

The distillation apparatus is assembled. The thermometer bulb is positioned so that its top is level with the bottom of the side-arm leading to the condenser, ensuring it accurately measures the temperature of the vapor that is distilling.

-

The sample is heated gently.

-

As the liquid boils, the vapor rises, condenses in the condenser, and collects in the receiving flask.

-

The temperature is recorded when it stabilizes during the distillation of the liquid. This stable temperature is the boiling point.

-

The atmospheric pressure should be recorded, as boiling point varies with pressure.

-

Determination of Specific Optical Rotation (Polarimetry)

Specific rotation is a fundamental property of chiral molecules like this compound and is measured using a polarimeter.

-

Apparatus: Polarimeter (typically using the sodium D-line at 589 nm), a polarimeter cell (e.g., 1 dm path length), and a volumetric flask.

-

Procedure:

-

The polarimeter is turned on and allowed to warm up.

-

A blank measurement is taken by filling the polarimeter cell with the pure solvent (e.g., chloroform or ethanol) and setting the reading to zero.

-

A solution of this compound is prepared by accurately weighing a sample and dissolving it in a precise volume of the solvent to determine its concentration (c) in g/mL.

-

The polarimeter cell is rinsed and filled with the sample solution, ensuring no air bubbles are present.

-

The cell is placed in the polarimeter, and the observed optical rotation (α) is measured.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where l is the path length of the cell in decimeters (dm) and c is the concentration in g/mL. The temperature and wavelength are also recorded.

-

Determination of Water Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the water solubility of a compound.

-

Apparatus: Glass flasks with stoppers, a constant-temperature water bath with a shaker, centrifuge, and an analytical instrument for quantification (e.g., GC-MS).

-

Procedure:

-

An excess amount of this compound is added to a known volume of purified water in a flask.

-

The flask is sealed and placed in a shaker bath at a constant temperature (e.g., 25 °C).

-

The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the mixture is allowed to stand to let the phases separate. Centrifugation is used to ensure complete separation of the undissolved oil.

-

A sample is carefully withdrawn from the aqueous phase.

-

The concentration of this compound in the aqueous sample is determined using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), against a calibration curve.

-

Determination of Octanol/Water Partition Coefficient (LogP) by HPLC

The octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. A common and rapid method for its estimation is using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Apparatus: An HPLC system with a C18 column, UV detector, and a mobile phase (typically a mixture of buffer and an organic solvent like methanol or acetonitrile).

-

Procedure:

-

A series of standard compounds with known LogP values are selected.

-

The retention time for each standard is determined under isocratic HPLC conditions.

-

A calibration curve is generated by plotting the known LogP values of the standards against the logarithm of their retention factors (log k'), where k' = (t_R - t_0) / t_0 (t_R is the retention time of the compound and t_0 is the column dead time).

-

The retention time of this compound is then measured under the identical HPLC conditions.

-

The log k' for this compound is calculated.

-

The LogP value is then interpolated from the linear regression equation of the calibration curve.

-

Visualizations: Pathways and Workflows

Anti-Inflammatory Signaling Pathway

This compound exerts anti-inflammatory effects by modulating cytokine production in immune cells. One key mechanism is the suppression of inflammatory mediators in lipopolysaccharide (LPS)-activated monocytes and macrophages.[7][10] It has been shown to diminish the production of cytokines such as TNF-α, IL-1β, IL-6, IL-8, and IL-10.[6][7][10]

Caption: Inhibition of LPS-Induced Inflammatory Cytokine Production.

Experimental Workflow: Extraction and Analysis

The standard workflow for obtaining and characterizing this compound from its primary natural source, Melaleuca alternifolia, involves extraction by steam distillation followed by analytical characterization, typically using GC-MS.

Caption: Workflow for Extraction and Analysis of this compound.

References

- 1. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. The Protective Effects of Terpinen-4-ol on LPS-Induced Acute Lung Injury via Activating PPAR-γ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpjournal.com [ijpjournal.com]

- 8. akjournals.com [akjournals.com]

- 9. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 10. Terpinen-4-ol, the main component of the essential oil of Melaleuca alternifolia (tea tree oil), suppresses inflammatory mediator production by activated human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond[v1] | Preprints.org [preprints.org]

(+)-Terpinen-4-ol mechanism of action in microbial cells

An In-depth Technical Guide on the Core Mechanism of Action of (+)-Terpinen-4-ol in Microbial Cells

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a major bioactive constituent of tea tree oil (from Melaleuca alternifolia), exhibits broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi. Its primary mechanism of action involves the disruption of microbial cell membrane integrity and function. This leads to a cascade of detrimental intracellular events, ultimately resulting in microbial cell death. This technical guide provides a comprehensive overview of the molecular mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the pathways and processes involved.

Primary Mechanism of Action: Cell Membrane Disruption

The lipophilic nature of this compound facilitates its interaction with the lipid bilayer of microbial cell membranes. This interaction disrupts the structural integrity and fluidity of the membrane, leading to increased permeability.[1][2] The consequences of this membrane damage are multifaceted and are the primary drivers of the antimicrobial effect.

Key events following membrane interaction include:

-

Loss of Membrane Potential: this compound has been shown to cause hyperpolarization of the cell membrane.[3]

-

Increased Permeability: The compromised membrane allows for the uncontrolled leakage of essential intracellular components.[3][4] This includes ions such as potassium (K+), calcium (Ca2+), and magnesium (Mg2+), as well as larger molecules like ATP, nucleic acids, and proteins.[3][4]

-

Inhibition of Cellular Respiration: The disruption of the cell membrane can interfere with the electron transport chain and oxidative phosphorylation, leading to a reduction in respiratory chain dehydrogenase activity.[3]

Visualization of Membrane Disruption

Caption: Mechanism of this compound induced membrane disruption.

Secondary Intracellular Effects

The compromised cell membrane leads to a cascade of secondary effects that contribute to the bactericidal and fungicidal properties of this compound.

-

Inhibition of Macromolecular Synthesis: The leakage of essential precursors and the disruption of cellular energy production inhibit the synthesis of proteins and DNA.[3][4]

-

Enzyme Inhibition: this compound has been shown to inhibit the activity of various microbial enzymes, which may be a direct effect or a consequence of the altered intracellular environment.[5]

-

Induction of Oxidative Stress: In some microorganisms, this compound can induce the accumulation of reactive oxygen species (ROS), leading to oxidative damage to cellular components.[3]

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). These values vary depending on the microbial species and the specific experimental conditions.

Table 1: Antibacterial Activity of this compound

| Bacterial Species | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| Staphylococcus aureus | 2500 | 5000 | [6][7] |

| Methicillin-resistant S. aureus (MRSA) | 2500 | 5000 | [7] |

| Streptococcus agalactiae | 98 | 196 | [4][8] |

| Escherichia coli | 1200 - 2500 | - | [6] |

| Pseudomonas aeruginosa | - | - | [1] |

| Enterococcus faecalis | 2500 | 10000 | [6][9] |

| Fusobacterium nucleatum | 500 | 5000 | [6][9] |

| Porphyromonas gingivalis | 500 | 2000 | [9] |

| Prevotella intermedia | 1000 | 2000 | [9] |

| Legionella pneumophila | 600 - 1250 | 2500 - 5000 | [10] |

Table 2: Antifungal Activity of this compound

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference(s) |

| Candida albicans | 450 - 600 | 1080 - 1250 | [11][12] |

| Candida tropicalis | 300 | 1250 | [12] |

Modulation of Microbial Virulence and Host Response

Beyond direct antimicrobial activity, this compound can also modulate factors related to microbial virulence and the host's inflammatory response.

-

Inhibition of Biofilm Formation: this compound can inhibit the formation of biofilms by various bacteria and fungi, even at sub-inhibitory concentrations.[7][13]

-

Quorum Sensing Inhibition: There is evidence that this compound can interfere with quorum sensing systems in bacteria like Pseudomonas aeruginosa, which regulate the expression of virulence factors.[14]

-

Anti-inflammatory Effects: In the context of an infection, this compound has been shown to modulate the host's inflammatory response. For instance, it can inhibit the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α by macrophages stimulated with bacterial lipopolysaccharide (LPS).[15][16] This is potentially mediated through the inhibition of signaling pathways such as NF-κB and MAPK.[15][16]

Visualization of Host-Pathogen Interaction Modulation

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpjournal.com [ijpjournal.com]

- 6. Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils | MDPI [mdpi.com]

- 7. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. In vitro evaluation of the antimicrobial properties of terpinen-4-ol on apical periodontitis-associated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In vivo activity of terpinen-4-ol, the main bioactive component of Melaleuca alternifolia Cheel (tea tree) oil against azole-susceptible and -resistant human pathogenic Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. davidpublisher.com [davidpublisher.com]

- 13. [PDF] Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus | Semantic Scholar [semanticscholar.org]

- 14. Synergism Between α-Terpineol and Terpinen-4-ol Potentiates Antivirulence Response Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. mdpi.com [mdpi.com]

The Pharmacological Profile of (+)-Terpinen-4-ol: A Technical Guide

Introduction

(+)-Terpinen-4-ol, a monoterpenoid alcohol, is a primary bioactive constituent of tea tree oil (Melaleuca alternifolia).[1] Renowned for its therapeutic potential, this natural compound has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its anti-inflammatory, anticancer, and antimicrobial properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating the production of key inflammatory mediators.[2] In vitro studies have demonstrated its ability to suppress the secretion of pro-inflammatory cytokines in activated immune cells.[3]

Quantitative Data: Anti-inflammatory Activity

| Cell Line | Stimulant | Inhibited Cytokines/Mediators | Concentration of this compound | Percentage Inhibition | Reference |

| Human Peripheral Blood Monocytes | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-10 | Equivalent to 0.125% water-soluble components of tea tree oil | ~50% | [3] |

| Human Peripheral Blood Monocytes | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | Equivalent to 0.125% water-soluble components of tea tree oil | ~30% | [3] |

| U937 (human monocytic cell line) | Lipopolysaccharide (LPS) | IL-1β, IL-6, IL-10 | 0.0073% and 0.059% | Significant reduction | [4][5] |

Experimental Protocols: Anti-inflammatory Assays

Cell Culture and Stimulation: Human peripheral blood monocytes or U937 human monocytic cells are cultured in appropriate media.[3][4] For differentiation into macrophages, U937 cells are treated with phorbol 12-myristate 13-acetate (PMA). To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli.[3][4]

Treatment: Cells are treated with varying concentrations of this compound prior to or concurrently with LPS stimulation.[3][4]

Cytokine Measurement: The concentration of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) and other inflammatory mediators (e.g., PGE2) in the cell culture supernatants is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific to each mediator.[3][4]

Signaling Pathway Analysis: To investigate the mechanism of action, the activation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, is assessed by Western blotting for phosphorylated forms of key proteins (e.g., p-IκB, p-NF-κB, p-p38).[4][6]

Signaling Pathway Diagram

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

This compound has demonstrated significant cytotoxic and pro-apoptotic effects against various cancer cell lines, suggesting its potential as an anticancer agent.[7][8] Its mechanisms of action involve the induction of apoptosis through both intrinsic and extrinsic pathways.[1][9]

Quantitative Data: Anticancer Activity (IC50 Values)

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| A549 | Non-small cell lung cancer | 0.052% | 24 hours | [1] |

| CL1-0 | Non-small cell lung cancer | 0.046% | 24 hours | [1] |

| HCT116 | Colorectal cancer | 661 µM | 24 hours | [10] |

| RKO | Colorectal cancer | 381 µM | 24 hours | [10] |

Experimental Protocols: Anticancer Assays

Cell Viability Assay (MTT Assay): Cancer cell lines are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[1][10] Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.[1] Living cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability.[1][11]

Apoptosis Assay (Annexin V/Propidium Iodide Staining): To quantify apoptosis, cells are treated with this compound and then stained with Annexin V-FITC and propidium iodide (PI).[1] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.[7] The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Caspase Activity Assay: The activation of caspases, key executioners of apoptosis, is determined by Western blotting using antibodies specific to the cleaved (active) forms of caspases (e.g., caspase-3, -8, -9) and their substrates (e.g., PARP).[1][7]

Signaling Pathway Diagram

Caption: p53-dependent apoptotic pathway induced by this compound.

Antimicrobial Activity

This compound demonstrates broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.[12][13] Its lipophilic nature allows it to disrupt the cytoplasmic membrane of microorganisms, leading to loss of cellular contents and cell death.[14]

Quantitative Data: Antimicrobial Activity

| Microorganism | Strain | MIC (v/v) | MBC (v/v) | Reference |

| Staphylococcus aureus | Multiple strains | 0.25% | 0.5% | [12] |

| Candida albicans | Azole-susceptible & resistant | 0.06% | 0.5% | [15] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Experimental Protocols: Antimicrobial Assays

Broth Microdilution Method for MIC Determination: The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[13] Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

MBC Determination: To determine the minimum bactericidal concentration (MBC), an aliquot from each well showing no visible growth in the MIC assay is subcultured onto an appropriate agar medium. The plates are incubated, and the MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[12]

Biofilm Activity Assay: The effect of this compound on microbial biofilms can be assessed by growing biofilms on a suitable surface (e.g., polystyrene microtiter plates). The established biofilms are then treated with various concentrations of the compound. The viability of the biofilm can be quantified using methods such as the XTT reduction assay or by determining the number of colony-forming units (CFU) after treatment.[16]

Workflow Diagram

Caption: Experimental workflow for MIC and MBC determination.

Pharmacokinetics and Toxicity

Pharmacokinetic studies in rats have shown that this compound is rapidly distributed into the dermis following topical application.[17] After intravenous administration, it also distributes to dermal tissue, although at lower concentrations than in plasma.[18] While generally considered safe, high concentrations of this compound can exhibit cytotoxicity. For instance, in vitro studies on human corneal epithelial cells (HCECs) have shown dose- and time-dependent toxicity, associated with increased reactive oxygen species (ROS) and decreased activity of cell survival pathways like mTOR and Akt.[19][20]

Quantitative Data: Pharmacokinetics & Toxicity

| Parameter | Animal Model/Cell Line | Dose/Concentration | Observation | Reference |

| Dermal Distribution | Rat | 2, 4, and 8 mg/cm² (topical) | Linear pharmacokinetics | [17] |

| Plasma Cmax | Rat | 2 mg/kg (i.v.) | 6.30 ± 1.90 µg/ml | [18] |

| Dermal Cmax | Rat | 2 mg/kg (i.v.) | 0.10 ± 0.06 µg/ml | [18] |

| Cytotoxicity | Human Corneal Epithelial Cells (HCECs) | 0.05% for 15 min | Significant decrease in cell viability | [19] |

Experimental Protocols: Pharmacokinetics & Toxicity

In Vivo Pharmacokinetics (Rat Model): Male Wistar rats are often used for pharmacokinetic studies.[17][18] For intravenous studies, this compound is administered as a bolus injection, and blood samples are collected at various time points. For dermal pharmacokinetics, the compound is applied topically, and unbound concentrations in the dermis can be measured using microdialysis.[17][18] The concentration of this compound in plasma and microdialysates is determined by gas chromatography-mass spectrometry (GC-MS).[18]

In Vitro Toxicity (Cell-Based Assays): Human cell lines, such as HCECs, are exposed to a range of this compound concentrations for different durations.[19] Cell viability is assessed using assays like the CCK-8 kit.[19] Mechanistic studies may involve measuring intracellular ROS levels and analyzing the expression and phosphorylation status of proteins in cell survival pathways (e.g., mTOR, Akt) by Western blotting.[19][20]

Signaling Pathway Diagram

Caption: Cytotoxicity mechanism of this compound in HCECs.

This compound possesses a compelling pharmacological profile characterized by robust anti-inflammatory, anticancer, and antimicrobial activities. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways and direct effects on microbial cell integrity. While promising, further research is warranted to fully elucidate its therapeutic potential and to optimize its delivery and formulation for clinical applications. The data and protocols presented in this guide offer a comprehensive resource for scientists engaged in the exploration and development of this promising natural compound.

References

- 1. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Terpinen-4-ol, the main component of the essential oil of Melaleuca alternifolia (tea tree oil), suppresses inflammatory mediator production by activated human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journal.waocp.org [journal.waocp.org]

- 10. Terpinen-4-ol inhibits colorectal cancer growth via reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT (Assay protocol [protocols.io]

- 12. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro activities of natural products against oral Candida isolates from denture wearers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vivo activity of terpinen-4-ol, the main bioactive component of Melaleuca alternifolia Cheel (tea tree) oil against azole-susceptible and -resistant human pathogenic Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. ingentaconnect.com [ingentaconnect.com]

- 18. Plasma and dermal pharmacokinetics of terpinen-4-ol in rats following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Effect of Terpinen-4-ol on Human Corneal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

In vitro biological activities of (+)-Terpinen-4-ol

An In-Depth Technical Guide on the In Vitro Biological Activities of (+)-Terpinen-4-ol

Executive Summary

This compound, a monoterpenoid alcohol and the primary bioactive constituent of Tea Tree Oil (Melaleuca alternifolia), has garnered significant scientific interest for its diverse pharmacological properties.[1] This document provides a comprehensive technical overview of the in vitro biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and antimicrobial effects. Quantitative data from multiple studies are summarized, key mechanisms of action and signaling pathways are detailed, and standardized experimental protocols are provided. This guide is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of this natural compound.

Anticancer Activities

This compound demonstrates significant cytotoxic and antiproliferative effects across a range of cancer cell lines, including non-small cell lung cancer (NSCLC), colorectal, pancreatic, prostate, and gastric cancers.[2][3][4] Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, through multiple cellular pathways.[4][5]

Mechanism of Action and Signaling Pathways

The anticancer effects of this compound are multifaceted. In NSCLC cells (A549 and CL1-0), it elicits a dose-dependent cytotoxic effect by inducing apoptosis through a mitochondria-mediated, p53-dependent pathway.[2][6] Treatment with this compound leads to an increased Bax/Bcl-2 ratio, activation of caspases-9 and -3, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[6] In colorectal cancer cells, its pro-apoptotic activity is linked to the generation of reactive oxygen species (ROS).[5] Furthermore, it has been shown to inhibit the proliferation and mobility of pancreatic cancer cells by downregulating Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[7]

Quantitative Anticancer Data

The cytotoxic efficacy of this compound is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| A549 | Non-Small Cell Lung Cancer | 0.052% (v/v) | 24 hours | [6] |

| CL1-0 | Non-Small Cell Lung Cancer | 0.046% (v/v) | 24 hours | [6] |

| HCT116 | Colorectal Cancer | ~1,000 µM | 24 hours | [8] |

| RKO | Colorectal Cancer | ~1,000 µM | 24 hours | [8] |

| PC-3 | Prostate Cancer | 608.57 µg/mL | Not Specified | [9] |

| Various GI Cancers | Colorectal, Pancreatic, Gastric | 0.005% - 0.1% (v/v) | Not Specified | [4] |

Key Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0.02% to 0.1%) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[6]

-

MTT Addition: MTT solution is added to each well and incubated to allow viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

-

Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 450-570 nm). Cell viability is expressed as a percentage relative to the control group, and IC50 values are calculated.[6][8]

Anti-inflammatory Activities

This compound exhibits potent anti-inflammatory properties by modulating the production of key inflammatory mediators in immune cells, particularly monocytes and macrophages.[10][11][12]

Mechanism of Action

In vitro studies using lipopolysaccharide (LPS)-stimulated human monocytes and macrophages show that this compound significantly suppresses the production of pro-inflammatory cytokines.[10][12][13] It has been shown to reduce the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, IL-8, and IL-10, as well as Prostaglandin E2 (PGE2).[10][13] While the complete signaling mechanism is still under investigation, some studies suggest the modulation of cytokine production is not mediated by changes in NF-κB or p38 MAPK activation, while others propose interference with these pathways.[13][14] More recent work indicates that this compound can regulate glutamine metabolism in LPS-induced macrophages, shifting glucose metabolism from glycolysis toward oxidative phosphorylation, which is associated with a less inflammatory state.[15]

Quantitative Anti-inflammatory Data

The anti-inflammatory effect is demonstrated by the reduction in cytokine and prostaglandin production following treatment.

| Mediator | Cell Type | Inhibition | Concentration | Reference |

| TNF-α | Human Monocytes | ~50% | 0.125% (water-soluble equivalent) | [10][12] |

| IL-1β | Human Monocytes | ~50% | 0.125% (water-soluble equivalent) | [10][12] |

| IL-10 | Human Monocytes | ~50% | 0.125% (water-soluble equivalent) | [10][12] |

| PGE2 | Human Monocytes | ~30% | 0.125% (water-soluble equivalent) | [10][12] |

| IL-1β, IL-6, IL-10 | Human Macrophages | Significant Reduction | 0.0073% - 0.059% | [14] |

Key Experimental Protocols

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants.

-

Cell Culture and Stimulation: Human monocytic cell lines (e.g., U937) are differentiated into macrophages and stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of this compound for a set time (e.g., 40 hours).[10][13]

-

Supernatant Collection: The cell culture medium (supernatant) is collected.

-

ELISA Procedure: The supernatant is added to a 96-well plate pre-coated with antibodies specific to the cytokine of interest (e.g., TNF-α, IL-6).

-

Detection: A series of antibody incubations and wash steps are performed, culminating in the addition of a substrate that produces a measurable color change.

-

Data Analysis: The absorbance is read on a microplate reader, and the concentration of the cytokine is determined by comparison to a standard curve.

Antimicrobial Activities

This compound possesses broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi, including antibiotic-resistant strains.[16][17]

Mechanism of Action

The primary antimicrobial mechanism of this compound is the disruption of microbial cell membrane integrity and function.[18] This leads to increased membrane permeability, leakage of essential intracellular components like ions (Ca²⁺, Mg²⁺) and lactate dehydrogenase (LDH), and ultimately, cell death.[18] Transmission electron microscopy has shown visible damage to the cell wall and membrane of bacteria like Streptococcus agalactiae following treatment.[18] Additionally, it can interfere with the synthesis of proteins and DNA and inhibit the formation of biofilms, which are structured communities of microorganisms that are notoriously difficult to eradicate.[16][18][19]

Quantitative Antimicrobial Data

Antimicrobial activity is typically measured by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

| Microorganism | Type | MIC Range (% v/v) | MBC/MFC Range (% v/v) | Reference |

| Staphylococcus aureus | Bacterium | 0.25% - 2.5% | 0.5% | [16][20] |

| Enterococcus faecalis | Bacterium | 0.25% | 1.0% | [21] |

| Porphyromonas gingivalis | Bacterium | 0.05% | 0.2% | [21] |

| Streptococcus agalactiae | Bacterium | 0.0098% (98 µg/mL) | 0.0196% (196 µg/mL) | [18] |

| Legionella pneumophila | Bacterium | 0.06% - 0.125% | 0.25% - 0.5% | [22] |

| Candida albicans | Fungus | 0.015% - 0.06% | 0.06% - 0.5% | [23] |

| Coccidioides posadasii | Fungus | 0.035% - 0.142% | 0.142% - 0.572% | [24] |

Key Experimental Protocols

This method, often following Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe, no drug) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under conditions suitable for the microorganism's growth (e.g., 24-48 hours at 37°C).

-

MIC Reading: The MIC is recorded as the lowest concentration of this compound in which there is no visible turbidity (growth).

-

MBC/MFC Determination: To determine the MBC or MFC, an aliquot from the wells showing no growth is subcultured onto agar plates. The lowest concentration that results in no microbial growth on the agar is the MBC/MFC.[23]

Antioxidant Activities

While this compound is a major component of tea tree oil, which is known for its antioxidant properties, studies on the antioxidant activity of isolated this compound are less conclusive.[8] Some research indicates that it does not possess significant direct antioxidant activity itself, suggesting that other components of the essential oil may be responsible for this effect.[8] However, its ability to induce ROS in cancer cells as a pro-apoptotic mechanism highlights its complex role in cellular redox balance.[5] Conversely, in other contexts, it has been shown to increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH) in cancer cells, thereby reducing oxidative stress. This context-dependent activity warrants further investigation.

Conclusion

This compound exhibits a remarkable range of in vitro biological activities, positioning it as a promising candidate for further therapeutic development. Its well-documented anticancer, anti-inflammatory, and antimicrobial properties are supported by quantitative data and an increasing understanding of its molecular mechanisms. Future research should focus on elucidating the complete signaling cascades, exploring synergistic effects with conventional drugs, and transitioning these promising in vitro findings into preclinical and clinical in vivo models.

References

- 1. ijpjournal.com [ijpjournal.com]

- 2. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers | PLOS One [journals.plos.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Terpinen-4-ol inhibits colorectal cancer growth via reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Terpinen-4-ol, the main component of the essential oil of Melaleuca alternifolia (tea tree oil), suppresses inflammatory mediator production by activated human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scite.ai [scite.ai]

- 12. Research Portal [researchportal.murdoch.edu.au]

- 13. repositorio.unesp.br [repositorio.unesp.br]

- 14. scispace.com [scispace.com]

- 15. Terpinen-4-ol Improves Lipopolysaccharide-Induced Macrophage Inflammation by Regulating Glutamine Metabolism [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Relationship: Skin (infections) and Terpinen-4-ol - Vitabase [stag.vitabase.com]

- 18. The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [PDF] Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus | Semantic Scholar [semanticscholar.org]

- 20. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro evaluation of the antimicrobial properties of terpinen-4-ol on apical periodontitis-associated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. In vivo activity of terpinen-4-ol, the main bioactive component of Melaleuca alternifolia Cheel (tea tree) oil against azole-susceptible and -resistant human pathogenic Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Terpinen-4-ol, tyrosol, and β-lapachone as potential antifungals against dimorphic fungi - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data interpretation for (+)-Terpinen-4-ol

An In-depth Technical Guide to the Spectroscopic Data Interpretation of (+)-Terpinen-4-ol

Introduction

This compound is a naturally occurring monoterpenoid alcohol found as a primary constituent of tea tree oil, derived from Melaleuca alternifolia.[1] It is also present in various other essential oils. Its structure, 4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol, presents several key features for spectroscopic analysis, including a tertiary alcohol, a trisubstituted double bond, an isopropyl group, and a methyl group on the cyclohexene ring. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with experimental protocols and a logical framework for its structural elucidation.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [2][3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.29 | br s | 1H | H-3 (vinylic) |

| ~2.14 | m | 1H | H-5a |

| ~1.92 | m | 1H | H-8 (isopropyl) |

| ~1.91 | m | 1H | H-5b |

| ~1.68 | s | 3H | H-7 (vinylic CH₃) |

| ~1.64 | m | 1H | H-6a |

| ~1.56 | m | 1H | H-2a |

| ~1.55 | m | 1H | H-6b |

| ~1.53 | m | 1H | H-2b |

| 0.94 | d, J ≈ 6.9 Hz | 3H | H-9 or H-10 |

| 0.92 | d, J ≈ 6.9 Hz | 3H | H-10 or H-9 |

Note: Chemical shifts and multiplicities are approximate and can vary slightly based on solvent and instrument frequency. Assignments are based on standard chemical shift ranges and 2D NMR data from literature.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃) [4]

| Chemical Shift (δ) ppm | Carbon Assignment |

| 134.1 | C-4 |

| 120.2 | C-3 |

| 72.1 | C-1 |

| 45.0 | C-8 |

| 34.7 | C-5 |

| 31.0 | C-2 |

| 26.9 | C-6 |

| 23.4 | C-7 |

| 17.9 | C-9 |

| 16.5 | C-10 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for this compound (Liquid Film) [5]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3380 | Strong, Broad | O-H stretch (alcohol) |

| ~2965 | Strong | C-H stretch (sp³ C-H, alkane) |

| ~2925 | Strong | C-H stretch (sp³ C-H, alkane) |

| ~1670 | Weak | C=C stretch (trisubstituted alkene) |

| ~1450 | Medium | C-H bend (CH₂, CH₃) |

| ~1375 | Medium | C-H bend (gem-dimethyl of isopropyl) |

| ~1130 | Strong | C-O stretch (tertiary alcohol) |

| ~840 | Medium | =C-H bend (trisubstituted alkene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization, 75 eV) [3][6]

| m/z | Relative Intensity (%) | Assignment of Fragment |

| 154 | 14.9 | [M]⁺ (Molecular Ion) |

| 139 | 2.9 | [M - CH₃]⁺ |

| 136 | 8.8 | [M - H₂O]⁺ |

| 111 | 49.9 | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 93 | 43.5 | [M - H₂O - C₃H₇]⁺ or Retro-Diels-Alder |

| 71 | 100.0 | [C₅H₉]⁺ (Base Peak) |

| 43 | 29.1 | [C₃H₇]⁺ (Isopropyl cation) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 15-20 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[7] The solvent also serves as the internal reference for chemical shifts (for CDCl₃, δH = 7.26 ppm; δC = 77.16 ppm).

-

Instrument Setup: The analysis is typically performed on a 300, 400, or 600 MHz NMR spectrometer.[8][9] The instrument is tuned and shimmed for the specific sample to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired and averaged to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required, leading to a longer acquisition time.[7]

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectrum is then referenced to the solvent signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): For a pure liquid sample like this compound, the simplest method is to prepare a thin film.[5] Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr). Gently place a second salt plate on top to spread the liquid into a thin, uniform film.

-

Instrument Setup: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty salt plates is recorded first.

-

Data Acquisition: The prepared salt plate assembly is placed in the sample holder of the spectrometer. The infrared beam is passed through the sample, and the transmitted radiation is measured by the detector. Typically, 16 to 32 scans are co-added to generate the final spectrum.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The x-axis is typically reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction (GC-MS): Due to its volatility, this compound is ideally analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[10] A dilute solution of the sample (e.g., 10-100 µg/mL in a volatile organic solvent like hexane or ethyl acetate) is injected into the GC.[11] The sample is vaporized and separated from the solvent and any impurities on a capillary column.

-

Ionization (Electron Ionization - EI): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[12]

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the workflow for spectroscopic analysis and the logical process of structure elucidation.

Spectroscopic Data Interpretation

Interpreting the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups. The strong, broad absorption centered around 3380 cm⁻¹ is characteristic of the O-H stretching vibration of an alcohol, confirming the presence of the hydroxyl group.[5] The series of strong peaks between 2965 and 2870 cm⁻¹ are due to sp³ C-H stretching from the methyl, isopropyl, and cyclohexene ring carbons. A weak band at ~1670 cm⁻¹ corresponds to the C=C stretching of the trisubstituted double bond, which is expected to have a weak dipole moment. Finally, the strong peak at ~1130 cm⁻¹ is indicative of a C-O stretch for a tertiary alcohol.[5]

Interpreting the Mass Spectrum

The mass spectrum provides the molecular weight and clues to the structure's stability and fragmentation pathways. The peak at m/z 154 corresponds to the molecular ion [M]⁺, confirming the molecular formula C₁₀H₁₈O.[3][6] A common fragmentation for alcohols is the loss of water, seen here with the peak at m/z 136 ([M - H₂O]⁺).[3] The base peak (the most abundant fragment) is at m/z 71, which is a very stable fragment. The loss of an isopropyl group ([M - C₃H₇]⁺) results in the significant peak at m/z 111.[3] The presence of a peak at m/z 43 further supports the existence of an isopropyl fragment.

Interpreting the NMR Spectra

The ¹H and ¹³C NMR spectra provide the definitive map of the molecule's carbon-hydrogen framework.

-

¹³C NMR: The spectrum shows 10 distinct carbon signals, consistent with the molecular formula. The two signals in the sp² region at 134.1 and 120.2 ppm confirm the presence of a C=C double bond.[4] The signal at 72.1 ppm is characteristic of a carbon attached to an oxygen atom (a tertiary alcohol, C-1). The remaining seven signals in the aliphatic region (16-45 ppm) correspond to the other sp³ carbons of the ring and the isopropyl and methyl groups.[4]

-

¹H NMR: The ¹H NMR spectrum provides detailed connectivity information. The signal at ~5.29 ppm with an integration of 1H is the vinylic proton (H-3) on the double bond.[2] The characteristic pattern of two doublets at ~0.94 and ~0.92 ppm, each integrating to 3H, is the classic signature of an isopropyl group's two diastereotopic methyls. The singlet at ~1.68 ppm integrating to 3H corresponds to the vinylic methyl group (H-7) attached to the double bond. The remaining complex multiplets in the aliphatic region (1.5-2.2 ppm) account for the seven methylene and methine protons on the ring and the isopropyl group.[2][3]

Conclusion

The combined spectroscopic data provides unambiguous evidence for the structure of this compound. IR spectroscopy confirms the presence of the alcohol and alkene functional groups. Mass spectrometry establishes the molecular weight and formula and shows characteristic fragmentation patterns, such as the loss of water and an isopropyl group. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon skeleton and proton environment, confirming the connectivity of the cyclohexene ring, the positions of the hydroxyl, isopropyl, and methyl substituents, and the location of the double bond. This integrated approach is fundamental in the structural verification and quality control of this important natural product.

References

- 1. Terpinen-4-ol - Wikipedia [en.wikipedia.org]

- 2. Terpinen-4-ol | C10H18O | CID 11230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Terpinen-4-ol(562-74-3) MS spectrum [chemicalbook.com]

- 4. Terpinen-4-ol(562-74-3) 13C NMR spectrum [chemicalbook.com]

- 5. Terpinen-4-ol [webbook.nist.gov]

- 6. Terpinen-4-ol [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Production of Mono-Hydroxylated Derivatives of Terpinen-4-ol by Bacterial CYP102A1 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. ijpjournal.com [ijpjournal.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (+)-Terpinen-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and key physicochemical and biological properties of (+)-Terpinen-4-ol. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Molecular Structure and Physicochemical Properties

This compound is a monoterpene alcohol with the chemical formula C₁₀H₁₈O.[1] It possesses a chiral center at the carbon atom bearing the hydroxyl group (C4), giving rise to two enantiomers: (4R)-(+)-terpinen-4-ol and (4S)-(-)-terpinen-4-ol. The "(+)" designation refers to its dextrorotatory nature, meaning it rotates plane-polarized light to the right. The absolute configuration of this compound is (R).[2]

The molecule consists of a cyclohexene ring substituted with a methyl group, an isopropyl group, and a hydroxyl group. Its IUPAC name is 4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol.[1]

Table 1: Physicochemical Properties of Terpinen-4-ol

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | [1][3] |

| Molecular Weight | 154.25 g/mol | [1][3] |

| IUPAC Name | 4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol | [1] |

| CAS Number | 562-74-3 (racemate), 2438-10-0 ((+)-enantiomer), 20126-76-5 ((-)-enantiomer) | [1][2][4] |

| Appearance | Colorless to pale yellow oily liquid | [1] |

| Odor | Warm-peppery, mildly earthy, musty-woody | [1] |

| Boiling Point | 209 °C | [1] |

| Density | 0.926 g/cm³ at 20 °C | [1] |

| Specific Optical Rotation ([α]D) | +24.5° (at 11 °C) | [1] |

| Solubility | Slightly soluble in water, soluble in oils | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: ¹H and ¹³C NMR Spectral Data for Terpinen-4-ol in CDCl₃

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (25.16 MHz, CDCl₃) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| Data not fully available in search snippets | 16.85, 16.89, 23.28, 27.15, 30.93, 34.60, 36.84, 71.71, 118.54, 133.80 |

Reference:[1]

Table 3: Mass Spectrometry Data for Terpinen-4-ol

| Mass Spectrometry (GC-MS, EI) |

| Key Fragments (m/z) |

| 71.0 (99.99%), 111.0 (52.64%), 43.0 (44.78%), 93.0 (43.32%), 41.0 (32.84%) |

Stereochemistry

The biological activity of Terpinen-4-ol is often linked to its specific stereochemistry. The chiral center at C4 dictates the spatial arrangement of the hydroxyl and isopropyl groups, which can significantly influence its interaction with biological targets. The (4R)-(+)-enantiomer is a primary constituent of tea tree oil, obtained from Melaleuca alternifolia.[7]

Caption: Molecular structure of (4R)-(+)-Terpinen-4-ol indicating stereochemistry.

Experimental Protocols

Isolation from Melaleuca alternifolia (Tea Tree) Oil

A common method for obtaining this compound is through the fractional distillation of tea tree oil. For higher purity, advanced chromatographic techniques are employed.

Protocol: Combined 2D-MGD TLC/HPTLC Method [7][8]

-

Initial Separation (2D-TLC):

-

Apply tea tree oil to a silica gel TLC plate.

-

Develop the plate in the first dimension using a non-polar solvent system (e.g., n-hexane/ethyl acetate).

-

After drying, rotate the plate 90 degrees and develop in the second dimension with a slightly more polar solvent system.

-

Visualize the separated components under UV light or with a suitable staining reagent.

-

-

Fraction Collection:

-

Run a parallel, underivatized TLC plate under the same conditions.

-

Based on the visualized spots from the first plate, scrape the corresponding silica gel bands containing the desired fractions.

-

Extract the compounds from the silica gel using an appropriate solvent (e.g., hexane).

-

-

Purification of Oxygenated Monoterpenes (2D-MGD HPTLC):

-

The fraction containing co-eluting oxygenated monoterpenes (including terpinen-4-ol and α-terpineol) is further purified.

-

Apply the extracted fraction to an HPTLC plate.

-

Utilize a semi-automated multi-gradient development (MGD) system with a programmed solvent gradient to achieve fine separation.

-

Collect the purified terpinen-4-ol band for analysis.

-

-

Analysis:

-

Confirm the purity of the isolated this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Determine the enantiomeric distribution using chiral GC-FID.

-

Chemical Synthesis

Protocol: Synthesis via E2 Elimination of 1,4-Cineole [3]

-

Reaction Setup:

-

In a round-bottom flask under a nitrogen atmosphere, combine 1,4-cineole and an appropriate solvent (e.g., ethylenediamine).

-

Add a strong base, such as sodium amide, to the mixture.

-

-

Reaction Conditions:

-

Heat the reaction mixture to approximately 110 °C for a specified period (e.g., 1 hour).

-

-

Workup and Isolation:

-

Cool the reaction mixture and quench by carefully adding water.

-

Separate the organic layer containing the product.

-

Further purify the crude product by distillation to obtain terpinen-4-ol.

-

-

Analysis:

-

Analyze the product by gas chromatography to determine the yield and purity.

-

Biological Activity and Signaling Pathways

This compound is a major bioactive component of tea tree oil and exhibits significant anti-inflammatory and antimicrobial properties.[9]

Anti-inflammatory Activity

This compound has been shown to suppress the production of pro-inflammatory cytokines in activated human monocytes and macrophages.[10][11][12]

Signaling Pathway: Inhibition of NF-κB via mTOR Modulation

Recent studies suggest that this compound exerts its anti-inflammatory effects by modulating cellular metabolism and key inflammatory signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the mTOR signaling pathway. This inhibition leads to an increase in glutamine metabolism, which in turn suppresses the activation of the NF-κB signaling pathway, a central regulator of inflammation.[13] The reduced activity of NF-κB results in decreased transcription and production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[13][14]

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Antimicrobial Activity

The antimicrobial properties of this compound are attributed to its ability to disrupt the permeability of microbial cell membranes, leading to a loss of chemiosmotic control and subsequent cell death.

References

- 1. Terpinen-4-ol | C10H18O | CID 11230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP0152757B1 - Preparation of terpinen-4-ol - Google Patents [patents.google.com]

- 4. mimedb.org [mimedb.org]

- 5. Terpinen-4-ol(562-74-3) MS spectrum [chemicalbook.com]

- 6. Terpinen-4-ol [webbook.nist.gov]

- 7. Development of a Combined 2D-MGD TLC/HPTLC Method for the Separation of Terpinen-4-ol and α-Terpineol from Tea Tree, Melaleuca alternifolia, Essential Oil [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Terpinen-4-ol | 562-74-3 [chemicalbook.com]

- 10. Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages. | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Terpinen-4-ol Improves Lipopolysaccharide-Induced Macrophage Inflammation by Regulating Glutamine Metabolism [mdpi.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Isolation of (+)-Terpinen-4-ol from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, natural sourcing, and methodologies for the extraction and isolation of (+)-Terpinen-4-ol, a bioactive monoterpene of significant interest in the pharmaceutical and therapeutic fields. This document details the experimental protocols, analytical techniques, and quantitative data essential for the successful isolation and characterization of this compound.

Introduction to this compound

This compound is a naturally occurring tertiary monoterpene alcohol and a primary bioactive constituent of various essential oils.[1][2] It is particularly abundant in the essential oil of Melaleuca alternifolia, commonly known as tea tree oil.[3][4] The compound is recognized for its broad-spectrum biological activities, including antimicrobial, anti-inflammatory, antioxidant, and potential anticancer effects, making it a promising candidate for drug development.[5][6] Chemically known as 4-methyl-1-(1-methylethyl)cyclohex-3-en-1-ol, its therapeutic properties are largely attributed to the (+)-enantiomer.[7]

This guide focuses on the technical aspects of obtaining pure this compound from plant matrices, covering the entire workflow from raw plant material to purified compound.

Natural Sources and Abundance

This compound is found in a variety of aromatic plants. The concentration of this monoterpene can vary significantly based on the plant species, geographical location, season, and distillation practices.[8] Melaleuca alternifolia remains the most commercially significant source.[3]

Table 1: Natural Plant Sources of Terpinen-4-ol and Typical Concentrations

| Plant Species | Common Name | Plant Part Used | Typical Terpinen-4-ol Concentration (% of Essential Oil) |

| Melaleuca alternifolia | Tea Tree | Leaves and terminal branches | 30% - 48%[1] |

| Origanum vulgare | Oregano | Leaves | Variable, can be a major component[9] |

| Juniperus communis | Juniper | Wood, Berries | Present, contributes to rot resistance[2] |

| Citrus species | Oranges, Mandarins | Peels | Minor component[1][6] |

| Cryptomeria japonica | Japanese Cedar | Leaves | Minor component[1] |

| Piper nigrum | Black Pepper | Fruit | Minor component[1] |

Methodologies for Extraction and Isolation

The journey from a plant source to pure this compound involves a multi-step process encompassing initial extraction to obtain the essential oil, followed by purification to isolate the target compound.

References

- 1. ijpjournal.com [ijpjournal.com]

- 2. Terpinen-4-ol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Terpinen-4-ol | C10H18O | CID 11230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

(+)-Terpinen-4-ol: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Terpinen-4-ol, a monoterpene alcohol and the principal bioactive constituent of Tea Tree Oil (TTO) from Melaleuca alternifolia, has garnered significant scientific interest for its wide-ranging pharmacological activities.[1] This technical guide provides an in-depth review of its antioxidant and anti-inflammatory properties, presenting quantitative data, detailed experimental methodologies, and visualizations of its mechanisms of action. Evidence indicates that this compound effectively neutralizes reactive oxygen species and modulates key inflammatory signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome.[2][[“]][4] These actions result in the significant suppression of pro-inflammatory mediators, positioning this compound as a promising candidate for the development of novel therapeutic agents for oxidative stress- and inflammation-mediated pathologies.[5][6]

Introduction

This compound is a naturally occurring tertiary monocyclic terpene alcohol, recognized as the primary active component responsible for the antimicrobial and anti-inflammatory effects of Tea Tree Oil.[1] Its molecular formula is C10H18O, with a molecular weight of 154.25 g/mol .[7] Due to its potent biological effects, this compound is increasingly being investigated beyond its traditional topical uses for applications in treating a variety of inflammatory conditions, infections, and even cancers.[6][7][8] This document synthesizes current research, focusing on the quantitative and mechanistic aspects of its antioxidant and anti-inflammatory actions to support further research and development.

Antioxidant Properties of this compound